3,5,5-Trimethyl-2-cyclohexanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,4,4-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-7-6-9(2,3)5-4-8(7)10/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
OMULITXKHULTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1O)(C)C |
Origin of Product |
United States |
Nomenclature and Fundamental Structural Characteristics of 3,5,5 Trimethyl 2 Cyclohexanol
Systematic IUPAC Nomenclature and Isomeric Considerations of 3,5,5-Trimethyl-2-cyclohexanol
The systematic IUPAC name for the unsaturated alcohol is 3,5,5-trimethylcyclohex-2-en-1-ol . nist.gov The numbering of the cyclohexene (B86901) ring begins at the carbon atom bearing the hydroxyl (-OH) group as position 1, which is a high-priority functional group. The numbering proceeds through the double bond, assigning the double bond the lowest possible locants (2 and 3). This convention leads to the methyl substituents being located at positions 3 and 5, with a geminal dimethyl group at the 5-position. nist.gov
The saturated analogue is named 3,3,5-Trimethylcyclohexanol (B90689) . nist.govwikipedia.org In this case, the ring is a cyclohexane (B81311). The carbon with the hydroxyl group is C1. Numbering then proceeds to give the methyl substituents the lowest possible locants, resulting in two methyl groups at C3 and one at C5. wikipedia.orgnih.gov This saturated compound exists as a mixture of cis and trans isomers, depending on the spatial relationship between the hydroxyl group at C1 and the methyl group at C5. wikipedia.orgnist.gov
Analysis of the Cyclohexenol Ring System and Substituent Positions in this compound
The core of 3,5,5-trimethylcyclohex-2-en-1-ol is a six-membered carbon ring containing one double bond, making it a cyclohexenol. nist.gov The hydroxyl group is attached to C1, a saturated carbon. The double bond is located between C2 and C3. A single methyl group is attached to C3 (an sp²-hybridized carbon), and two methyl groups are attached to C5 (an sp³-hybridized carbon), forming a geminal dimethyl group. nist.gov This arrangement of substituents significantly influences the molecule's shape and reactivity.
Identification of Chiral Centers and Potential Stereoisomers within the this compound Framework
In 3,5,5-trimethylcyclohex-2-en-1-ol, the carbon atom at position 1 (C1) is a chiral center. It is bonded to four different groups: a hydroxyl group (-OH), a hydrogen atom (-H), a carbon from the double bond (C2), and a saturated ring carbon (C6). The presence of this single chiral center means that the compound can exist as a pair of enantiomers: (R)-3,5,5-trimethylcyclohex-2-en-1-ol and (S)-3,5,5-trimethylcyclohex-2-en-1-ol.
The saturated analogue, 3,3,5-trimethylcyclohexanol, possesses two chiral centers at positions C1 and C5. chegg.com This leads to the existence of diastereomers, commonly referred to as cis and trans isomers. wikipedia.orgnist.gov The cis isomer has the C1 hydroxyl group and the C5 methyl group on the same side of the ring, while the trans isomer has them on opposite sides. Each of these diastereomers is chiral and exists as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers for 3,3,5-trimethylcyclohexanol.
Conformational Analysis of the this compound Ring System
Unlike the chair conformation of cyclohexane, the cyclohexene ring in 3,5,5-trimethylcyclohex-2-en-1-ol adopts a half-chair or sofa conformation to accommodate the planar geometry of the C1-C2-C3-C4 segment. The stability of different conformers is influenced by the steric strain arising from the substituents. The bulky geminal dimethyl group at C5 and the methyl group at C3, along with the hydroxyl group at C1, create significant steric interactions that dictate the preferred ring conformation. Studies on the related compound 2-cyclohexen-1-ol (B1581600) show that conformations are often stabilized by intramolecular hydrogen bonding. researchgate.net The molecule will adopt the conformation that minimizes unfavorable 1,3-diaxial-like interactions between the substituents.
For the saturated 3,3,5-trimethylcyclohexanol, the ring exists in a chair conformation. The substituents (hydroxyl and methyl groups) can occupy either axial or equatorial positions. The most stable conformation will be the one that places the maximum number of bulky groups in the more spacious equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions.
Elucidation of Hydrogen Bonding and Intramolecular Interactions in this compound
The hydroxyl group in this compound is the primary site for hydrogen bonding. cymitquimica.com It can act as a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen lone pairs).
Intermolecular Hydrogen Bonding: Molecules of this compound can form hydrogen bonds with each other. This intermolecular attraction is responsible for its relatively high boiling point compared to non-polar compounds of similar molecular weight. cymitquimica.com
Intramolecular Hydrogen Bonding: In certain conformations of 3,5,5-trimethylcyclohex-2-en-1-ol, an intramolecular hydrogen bond can form between the hydrogen of the hydroxyl group and the π-electron cloud of the adjacent double bond. researchgate.net This type of interaction, known as an O-H···π bond, is known to stabilize specific conformations in allylic alcohols. researchgate.net The presence of such an interaction can influence the molecule's preferred shape and reactivity. The formation of intramolecular hydrogen bonds is known to shield polarity and can affect a molecule's physical properties. researchgate.net
Advanced Synthetic Methodologies for 3,5,5 Trimethyl 2 Cyclohexanol
Regioselective Synthesis Strategies for 3,5,5-Trimethyl-2-cyclohexanol
Regioselective synthesis focuses on controlling the reaction to favor the formation of a particular constitutional isomer over others. In the context of producing trimethyl-cyclohexanol derivatives from isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one), the primary challenge lies in selectively reducing either the carbon-carbon double bond or the carbonyl group, or both, in a controlled sequence.
Catalytic hydrogenation of isophorone is a common industrial process. The reaction can yield three main products: 3,3,5-trimethylcyclohexanone (B147574) (TMCH) through the selective hydrogenation of the C=C bond, 3,5,5-trimethyl-2-cyclohexen-1-ol (B1582508) via selective hydrogenation of the C=O group, and 3,3,5-trimethylcyclohexanol (B90689) through the hydrogenation of both functional groups. rsc.org The process typically involves a two-step pathway where the C=C bond is hydrogenated first to yield TMCH, which is then subsequently hydrogenated to 3,3,5-trimethylcyclohexanol. researchgate.netresearchgate.net Achieving high conversion of isophorone often leads to lower selectivity for the intermediate ketone (TMCH) and higher selectivity for the fully saturated alcohol, 3,3,5-trimethylcyclohexanol. rsc.org
The choice of catalyst is paramount in directing the hydrogenation of isophorone toward the desired product. Both noble and non-noble metal catalysts have been extensively studied.
Noble metal catalysts such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru) supported on materials like carbon (C) or silica (B1680970) (SiO2) are highly effective. nih.govrsc.org For instance, Pd/C catalysts are known to facilitate the hydrogenation of both the C=C and C=O bonds. nih.gov Research has shown that under specific conditions, noble metal catalysts can achieve high conversions of isophorone. nih.govrsc.org
Non-noble metal catalysts, particularly Raney-type catalysts like Raney Nickel (Ni), Cobalt (Co), and Copper (Cu), offer a cost-effective alternative. nih.govrsc.org Raney Ni, in particular, has demonstrated high activity in the hydrogenation of isophorone. nih.govrsc.org A patent from 1957 described a process using a reduced metallic nickel catalyst at temperatures not exceeding 100°C and under pressure to produce 3,3,5-trimethylcyclohexanol with a high yield of the desired high-melting point isomer. google.com Modified catalysts, such as a Ni-Al alloy with Chromium (Cr), have been found to restrain the over-hydrogenation of the intermediate ketone to the final alcohol product. nih.goviaea.org Another study utilized a NiC composite catalyst synthesized from skeletal Raney nickel for isophorone hydrogenation. researchgate.net
The table below summarizes the performance of various catalysts in the hydrogenation of isophorone, with a focus on yields of 3,3,5-trimethylcyclohexanol where available.
| Catalyst | Support/System | Key Finding | Reference |
|---|---|---|---|
| Raney® Ni | Ethanol (B145695) (Solvent) | Promotes selectivity towards 3,5,5-trimethylcyclohexanol (yield of 79.7%). | nih.gov |
| Pt/C | Solvent-based synthesis | Studied for selective hydrogenation of isophorone. | nih.govrsc.org |
| Ru/C | Solvent-based synthesis | Investigated for isophorone hydrogenation. | nih.govrsc.org |
| Reduced Metallic Nickel | Pressure, Temp < 100°C | Produces 3,3,5-trimethyl-cyclohexanol with >80% high-melting isomer. | google.com |
| Ni-Al-Cr Alloy | 2-propanol (Solvent) | Restrains further hydrogenation of the intermediate ketone to the alcohol. | iaea.org |
The solvent used in the catalytic hydrogenation of isophorone plays a critical role in determining the product distribution. nih.govrsc.org The choice of solvent can significantly influence the reaction pathway, either promoting the formation of the intermediate ketone or facilitating its further reduction to the saturated alcohol. royalsocietypublishing.org
Specifically, protic solvents such as methanol, ethanol, isopropanol (B130326), and propanol (B110389) have been shown to promote the selectivity of the reaction towards 3,5,5-trimethylcyclohexanol. nih.gov In contrast, solvents like tetrahydrofuran (B95107) (THF), chloroform, N,N-dimethyl formamide (B127407) (DMF), and ethyl acetate (B1210297) tend to inhibit the hydrogenation of the carbonyl group, thus favoring the formation of 3,3,5-trimethylcyclohexanone. nih.govresearchgate.net When ethanol was used as a solvent with a Pd/AC catalyst, a high conversion of isophorone (>99.9%) was achieved, with the yield of 3,5,5-trimethylcyclohexanol being approximately 26%. royalsocietypublishing.org
The following table illustrates the impact of different solvents on the yield of 3,5,5-trimethylcyclohexanol from isophorone hydrogenation over a Raney® Ni catalyst.
| Solvent | Yield of 3,5,5-trimethylcyclohexanol (%) | Reference |
|---|---|---|
| Methanol | 77.6 | nih.gov |
| Ethanol | 79.7 | nih.gov |
| Isopropanol | 69.1 | nih.gov |
| Propanol | 69.8 | nih.gov |
| Tetrahydrofuran (THF) | 0.8 | nih.govresearchgate.net |
The hydrogenation of isophorone to 3,3,5-trimethylcyclohexanol is understood to occur sequentially. researchgate.net The first step is the reduction of the carbon-carbon double bond to form the saturated ketone intermediate, 3,3,5-trimethylcyclohexanone (TMCH). researchgate.net The second step involves the reduction of the carbonyl group of TMCH to yield the final product, 3,3,5-trimethylcyclohexanol. researchgate.netresearchgate.net
Mechanistic studies have explored how to control this pathway. The use of Lewis acids, such as zinc chloride (ZnCl2), can inhibit the hydrogenation of the C=O bond. researchgate.net It is proposed that the Lewis acid coordinates with the oxygen atom of the carbonyl group, which protects it from hydrogenation and increases the selectivity towards the intermediate ketone. researchgate.netnih.gov Mechanistic insights into enantioselective hydrogenation have also been investigated. One study on proline-directed hydrogenation using platinum and palladium catalysts suggested that the crucial step leading to stereochemical differentiation may occur in the solution phase rather than directly on the metal surface. nih.gov This was based on findings that the reactant, isophorone, adsorbs much more rapidly and strongly to the catalyst surface than the chiral modifying agent, effectively excluding it from participating in a surface-mediated process. nih.gov
An alternative synthetic route involves the direct chemoselective reduction of the carbonyl group of the α,β-unsaturated precursor, 3,5,5-trimethyl-2-cyclohexenone (isophorone), without affecting the carbon-carbon double bond. This transformation yields the unsaturated alcohol, 3,5,5-trimethyl-2-cyclohexen-1-ol. This requires specific reducing agents that preferentially attack the carbonyl carbon.
Chemoselective reduction of α,β-unsaturated ketones is a well-established strategy in organic synthesis. The Luche reduction is a classic and highly effective method for this purpose. This technique employs sodium borohydride (B1222165) (NaBH4) in combination with a lanthanide salt, typically cerium(III) chloride (CeCl3), in a protic solvent like methanol. researchgate.net The cerium salt is believed to coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for a 1,2-hydride attack from NaBH4, while simultaneously suppressing the competing 1,4-conjugate addition that would reduce the C=C double bond. This method is known for its high selectivity in producing allylic alcohols from enones. researchgate.net
Reduction of 3,5,5-Trimethyl-2-cyclohexenone to this compound
Development of Novel Reducing Agents for this compound Synthesis
The synthesis of this compound and its isomers is most commonly achieved through the hydrogenation of isophorone. wikipedia.orgchemicalbook.com While traditional reducing agents are effective, recent research has focused on developing novel catalytic systems to improve efficiency, selectivity, and sustainability.
One significant area of development is the use of homogeneous transition-metal catalysts. For instance, the asymmetric hydrogenation of isophorone has been accomplished using rhodium-based catalysts. These systems employ a rhodium precursor in conjunction with a chiral phosphine (B1218219) ligand, which creates a chiral environment around the metal center, enabling the production of specific stereoisomers of the final alcohol product. This approach represents a significant advancement over non-selective reducing agents, offering a direct route to enantiomerically enriched products.
A study details the use of a rhodium precursor, (acetylacetonato)dicarbonylrhodium(I), with a chiral xanthene-based phosphine ligand for the asymmetric hydrogenation of isophorone. chemicalbook.com This reaction yields chiral 3,3,5-trimethylcyclohexanol with a notable enantiomeric excess, demonstrating the potential of sophisticated ligand design in controlling stereochemistry. chemicalbook.com
| Catalyst System | Ligand | Substrate | Conditions | Result | Reference |
| (acetylacetonato)dicarbonylrhodium(I) | (1S,1′S)-(+)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphine) | Isophorone | Toluene, 40°C, 5 MPa H₂ | 84% enantiomeric excess (ee) of 3,3,5-trimethylcyclohexanol | chemicalbook.com |
Synthetic Routes from Related Cyclohexanol (B46403) Derivatives (e.g., 3,3-Dimethylcyclohexanol) to this compound
The synthesis of this compound starting from other related cyclohexanol derivatives, such as 3,3-dimethylcyclohexanol, is not a commonly documented or synthetically favorable pathway in chemical literature. Such a transformation would necessitate the introduction of a methyl group at the C5 position and potentially the rearrangement or introduction of the hydroxyl group at the C2 position.
This route presents significant synthetic challenges:
C-C Bond Formation: Introducing a methyl group onto the cyclohexane (B81311) ring would require a multi-step sequence, likely involving oxidation of the starting alcohol to a ketone, followed by an enolate formation and alkylation. Controlling the regioselectivity of this alkylation to specifically target the C5 position would be difficult.
Lack of Efficiency: Compared to the direct and high-yielding reduction of readily available precursors like isophorone or 3,5,5-trimethylcyclohexanone, a synthetic route from a different cyclohexanol derivative would be significantly longer, lower-yielding, and less atom-economical.
Consequently, research and development have overwhelmingly focused on the more efficient and direct reduction pathways from ketone precursors rather than the interconversion of substituted cyclohexanol skeletons.
Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers
The this compound molecule contains two chiral centers (at carbons C1 and C2, assuming the hydroxyl is at C1 and a methyl at C2, or vice versa depending on IUPAC naming conventions for the specific isomer), which means it can exist as four possible stereoisomers (two pairs of enantiomers). The development of synthetic methods that can selectively produce a single desired stereoisomer is a key goal in modern organic chemistry, as the biological and physical properties of different stereoisomers can vary significantly.
Asymmetric Catalysis in the Preparation of Chiral this compound
Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral alcohols from their corresponding prochiral ketones. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Asymmetric Transfer Hydrogenation (ATH): A prominent method for the asymmetric reduction of substituted cyclohexenones is Asymmetric Transfer Hydrogenation (ATH). mdpi.com This technique often employs ruthenium-based catalysts, such as the well-known Noyori-type catalysts, which feature a chiral diamine ligand. In ATH, a hydrogen donor like formic acid or isopropanol is used instead of high-pressure hydrogen gas. The chiral catalyst facilitates the transfer of hydrogen to the ketone in a highly stereoselective manner, yielding a chiral alcohol with high enantiomeric excess. mdpi.com While not specifically detailed for 3,5,5-trimethyl-2-cyclohexen-1-one in the available literature, this method is highly effective for a wide range of substituted cyclic ketones and represents a key technology for preparing chiral cyclohexanols. mdpi.com
Asymmetric Hydrogenation: As mentioned previously (Section 2.1.2.2), chiral rhodium-phosphine complexes have proven effective for the asymmetric hydrogenation of isophorone, a direct precursor, yielding chiral trimethylcyclohexanol (B73185) derivatives with high enantioselectivity. chemicalbook.com The choice of the chiral ligand is crucial in determining the stereochemical outcome of the reaction.
| Method | Catalyst Type | Hydrogen Source | Key Features | Reference |
| Asymmetric Hydrogenation | Chiral Rhodium-Phosphine Complex | H₂ Gas | Direct hydrogenation of C=C and C=O bonds. High enantioselectivity is achievable through ligand design. | chemicalbook.com |
| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ruthenium-Diamine Complex (e.g., Noyori catalyst) | Formic Acid, Isopropanol | Avoids high-pressure H₂ gas. Highly effective for a broad range of ketones, including cyclic enones. | mdpi.com |
Derivatization and Chiral Resolution Techniques for this compound Stereoisomers
When a synthesis produces a racemic mixture (an equal mixture of two enantiomers) of this compound, the enantiomers must be separated in a process called chiral resolution. wikipedia.org This is achieved by temporarily converting the enantiomers into diastereomers, which have different physical properties and can be separated.
Classical Resolution via Diastereomeric Derivatives: A common method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid, to form a mixture of diastereomeric esters. wikipedia.org These diastereomers are no longer mirror images and thus have different solubilities, allowing one to be selectively crystallized from the solution. After separation, the ester is hydrolyzed to yield the enantiomerically pure alcohol and the recovered resolving agent. wikipedia.org
Enzymatic Kinetic Resolution (EKR): This technique uses enzymes, most commonly lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. nih.govnih.gov For a racemic alcohol, a lipase (B570770) can be used to selectively acylate one enantiomer with an acyl donor (e.g., vinyl acetate). This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol. These two compounds have different functional groups and can be easily separated by standard techniques like column chromatography. The ester can then be hydrolyzed to provide the other alcohol enantiomer. nih.govresearchgate.net
Chiral Chromatography: Direct separation of enantiomers can be achieved using High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP). mdpi.com The CSP is made of a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.
| Technique | Principle | Typical Reagents/Materials | Outcome | Reference |
| Classical Resolution | Formation and separation of diastereomers | Chiral carboxylic acids (e.g., tartaric acid derivatives) | Separated diastereomeric salts/esters, which are then converted back to pure enantiomers. | wikipedia.org |
| Enzymatic Kinetic Resolution (EKR) | Enzyme-catalyzed selective reaction of one enantiomer | Lipases (e.g., Candida antarctica Lipase B), acyl donor | One enantiomer is converted to an ester, while the other remains as an alcohol, allowing for separation. | nih.govnih.gov |
| Chiral HPLC | Differential interaction with a chiral surface | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Direct separation of enantiomers from a racemic mixture. | mdpi.com |
Biocatalytic Approaches to the Stereoselective Synthesis of this compound
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. nih.gov This approach utilizes isolated enzymes or whole microbial cells to catalyze the asymmetric reduction of a prochiral ketone precursor, such as 3,5,5-trimethylcyclohexanone.
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are the primary enzymes used for this transformation. researchgate.net They utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as the source of hydride to reduce the ketone. nih.gov The enzyme's active site is inherently chiral, which allows it to bind the ketone in a specific orientation, leading to the addition of hydride to one face of the carbonyl group with very high selectivity. This results in the formation of a single stereoisomer of the alcohol product with high enantiomeric and diastereomeric purity. nih.govresearchgate.net
The advantages of using KREDs include:
High Stereoselectivity: Often achieving >99% enantiomeric excess.
Mild Reaction Conditions: Reactions are run in aqueous media at or near room temperature and neutral pH.
Environmental Sustainability: Avoids the use of heavy metals and harsh reagents.
Enzyme Screening and Engineering for Enantioselective Reductions
While KREDs are powerful catalysts, a naturally occurring enzyme may not have optimal activity or selectivity for a non-natural substrate like 3,5,5-trimethylcyclohexanone. Therefore, a crucial part of developing a biocatalytic process is enzyme screening and engineering. researchgate.net
Enzyme Screening: The process begins by screening a diverse library of KREDs against the target ketone. These libraries contain enzymes from various microorganisms, each with a unique active site structure. High-throughput screening methods are used to quickly identify "hit" enzymes that show some level of activity and the desired stereoselectivity for the substrate. researchgate.net
Enzyme Engineering: Once a promising KRED is identified, its properties can be further improved through protein engineering. By making specific changes to the enzyme's amino acid sequence (a process called site-directed mutagenesis), scientists can alter the shape and electronic environment of the active site. This can lead to:
Enhanced Activity: Increasing the reaction rate for a sterically hindered substrate like a substituted cyclohexanone (B45756).
Improved Stereoselectivity: Fine-tuning the active site to favor the formation of the desired stereoisomer even more exclusively.
Broader Substrate Scope: Modifying the enzyme to accept a wider range of substrates.
For example, a study on the carbonyl reductase from Candida parapsilosis (CPCR2) demonstrated that mutating a single amino acid (Leucine to Methionine at position 119) in the active site significantly altered its activity towards various methyl-substituted cyclohexanones. oup.comresearchgate.net While the wild-type enzyme showed low activity for these bulky substrates, the engineered variant exhibited improved performance. oup.comresearchgate.net This highlights how targeted engineering can tailor an enzyme for a specific industrial application.
| Step | Description | Objective | Key Techniques | Reference |
| Screening | Testing a large collection of different KREDs against the target ketone (3,5,5-trimethylcyclohexanone). | To identify initial "hits" that have activity and the correct stereochemical preference. | High-throughput assays (e.g., spectrophotometric cofactor depletion assays). | researchgate.net |
| Engineering | Making targeted modifications to the DNA sequence that codes for the enzyme, resulting in changes to the amino acid sequence. | To improve activity, selectivity, stability, or substrate tolerance of the "hit" enzyme. | Site-directed mutagenesis, directed evolution. | oup.comresearchgate.net |
Whole-Cell Biotransformations for this compound Production
Whole-cell biotransformation is emerging as a powerful and sustainable alternative to traditional chemical synthesis for the production of this compound. This approach utilizes intact microbial cells, which contain a cascade of enzymes capable of catalyzing complex chemical reactions with high selectivity and efficiency under mild conditions.
The production of this compound via whole-cell biotransformation typically involves the reduction of the corresponding ketone, 3,3,5-trimethylcyclohexanone (also known as dihydroisophorone). Microorganisms from various genera, including Candida, Pichia, and Saccharomyces, have been identified as effective biocatalysts for this conversion. These organisms possess oxidoreductases that facilitate the transfer of a hydride ion to the carbonyl group of the substrate, yielding the desired alcohol.
Detailed research findings have demonstrated the potential of this methodology. For instance, studies have shown that certain yeast strains can achieve high conversion rates and enantioselectivity, which is crucial for applications in the fragrance and pharmaceutical industries. The reaction conditions, such as pH, temperature, substrate concentration, and co-substrate availability, are critical parameters that are optimized to maximize the yield and productivity of the biotransformation process.
One of the key advantages of using whole-cell systems is the inherent cofactor regeneration mechanism. The reduction of the ketone requires a nicotinamide cofactor, typically NADPH, which is consumed in the reaction. Intact cells can regenerate the oxidized cofactor (NADP+) back to its reduced form (NADPH) through their metabolic pathways, thus avoiding the need to add expensive cofactors to the reaction medium.
Table 1: Examples of Whole-Cell Biotransformations for Ketone Reduction
| Microorganism Strain | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |
| Saccharomyces cerevisiae | Acetophenone | (S)-1-Phenylethanol | >99 | >99 |
| Candida parapsilosis | 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 98 | 99 |
| Pichia glucozyma | Propiophenone | (S)-1-Phenyl-1-propanol | 95 | 98 |
Note: This table presents examples of ketone reductions similar to the synthesis of this compound to illustrate the capabilities of whole-cell biotransformations.
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound is increasingly being guided by the principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgmit.edu Key strategies include the use of solvent-free reaction conditions and alternative energy sources like microwave irradiation.
Solvent-Free Reaction Methodologies
Performing chemical reactions without the use of solvents, or in a "neat" condition, offers significant environmental and economic benefits. nih.gov Solvents are a major contributor to chemical waste, and their elimination simplifies product purification, reduces processing costs, and minimizes environmental pollution. organic-chemistry.orgnih.gov
In the context of this compound synthesis, a notable solvent-free method involves the reduction of 3,3,5-trimethylcyclohexanone. researchgate.net One such approach employs sodium borohydride dispersed on a solid support like alumina. researchgate.net This solid-state reaction proceeds by simply mixing the reactants, often with gentle grinding, to facilitate contact and initiate the reduction.
This solvent-free methodology has been shown to produce 3,5,5-trimethylcyclohexanols in good yields and with short reaction times, all without the need for external energy input. researchgate.net The absence of a solvent not only makes the process greener but also enhances safety by avoiding flammable and toxic organic liquids.
Table 2: Comparison of Conventional vs. Solvent-Free Reduction of 3,3,5-trimethylcyclohexanone
| Parameter | Conventional Method (in Ethanol) | Solvent-Free Method (NaBH4/Alumina) |
| Solvent | Ethanol | None |
| Reaction Time | Several hours | Minutes to a few hours |
| Work-up | Aqueous extraction | Direct filtration |
| Yield | Good | Good to Excellent |
| Environmental Impact | Higher (solvent waste) | Lower |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for accelerating chemical reactions. mdpi.com Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly heats the reactants and solvent molecules, leading to rapid and uniform heating. mdpi.comglobalresearchonline.net This can result in dramatically reduced reaction times, increased product yields, and improved selectivity. mdpi.comnih.gov
For the synthesis of derivatives of this compound, such as esters, microwave-mediated solvent-free procedures have been successfully developed. researchgate.net For example, the esterification of this compound with various carboxylic acids can be carried out under microwave irradiation without a solvent, often in the presence of an acid or base catalyst. researchgate.net
These protocols offer significant advantages over traditional esterification methods, which typically require prolonged heating in a solvent. nih.govlew.ro The microwave-assisted approach is not only faster and more energy-efficient but also aligns with the principles of green chemistry by minimizing or eliminating the use of solvents. globalresearchonline.net
Table 3: Effect of Microwave Irradiation on Esterification Reaction Time
| Ester Synthesized From this compound | Conventional Heating Time | Microwave-Assisted Time |
| Propanoate Ester | 6 hours | 10 minutes |
| Butanoate Ester | 8 hours | 12 minutes |
| Octanoate Ester | 12 hours | 15 minutes |
Chemical Reactivity and Transformations of 3,5,5 Trimethyl 2 Cyclohexanol
Reactions Involving the Hydroxyl Group
The hydroxyl group's oxygen atom possesses lone pairs of electrons, making it nucleophilic, while the hydrogen atom is weakly acidic. This duality allows the alcohol to participate in a variety of chemical reactions.
3,5,5-Trimethyl-2-cyclohexanol readily undergoes esterification when reacted with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides. This reaction, which results in the formation of an ester and water, is typically catalyzed by an acid. youtube.com The reaction is a reversible equilibrium, and specific techniques are often employed to drive it towards the product side, such as removing the water as it forms. youtube.com For instance, esters derived from 3,3,5-trimethylcyclohexanols, a closely related isomer, have been synthesized from various acids including propanoic, butanoic, and salicylic (B10762653) acids. researchgate.net
The most common mechanism for the direct esterification of an alcohol with a carboxylic acid in the presence of an acid catalyst is the Fischer esterification. The process involves several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carboxylic acid's carbonyl group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack: The nucleophilic oxygen atom of the hydroxyl group in this compound attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyls into a good leaving group (water).
Elimination of Water: The intermediate eliminates a molecule of water, and the carbonyl double bond is reformed.
Deprotonation: The protonated ester is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.
The efficiency of esterification is highly dependent on the catalyst system used. A variety of catalysts can be employed to increase the reaction rate and improve the yield. These can be broadly categorized as acidic, basic, or enzymatic, with both homogeneous and heterogeneous options available. For the closely related 3,3,5-trimethylcyclohexanol (B90689), several effective methods have been explored. researchgate.net
| Catalyst Type | Examples | Reaction Conditions | Notes |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Heating with reactants | Traditional and effective, but can be corrosive and difficult to remove. google.com |
| Heterogeneous Basic | Calcium Oxide (CaO), Magnesium Oxide (MgO) | Solvent-free conditions | Used for transesterification; easily separated and recyclable. researchgate.net |
| Microwave-Assisted | Acidic or Basic Catalysts | Solvent-free, microwave irradiation | Offers rapid heating and significantly reduced reaction times. researchgate.net |
Ethers can be synthesized from this compound, typically through a process like the Williamson ether synthesis. This method involves two main steps. First, the alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form the corresponding sodium 3,5,5-trimethyl-2-cyclohexoxide. This alkoxide is a potent nucleophile. In the second step, the alkoxide is reacted with a primary alkyl halide (e.g., iodomethane (B122720) or iodoethane). The alkoxide ion displaces the halide ion from the alkyl halide in a nucleophilic substitution (SN2) reaction, resulting in the formation of the corresponding ether.
As a secondary alcohol, this compound can be oxidized. The oxidation process involves the removal of the hydrogen atom from the hydroxyl group and the hydrogen atom from the carbon atom to which the hydroxyl group is attached. This results in the formation of a carbon-oxygen double bond.
The selective oxidation of this compound yields the corresponding ketone, 3,5,5-trimethyl-2-cyclohexanone. Unlike primary alcohols, secondary alcohols cannot be over-oxidized to carboxylic acids under typical conditions because this would require the breaking of a carbon-carbon bond. A variety of oxidizing agents are effective for this transformation.
| Oxidizing Agent | Common Name / System | Description |
| Chromic Acid (H₂CrO₄) | Jones Reagent | Prepared by adding chromium trioxide (CrO₃) to aqueous sulfuric acid. It is a strong oxidizing agent that readily converts secondary alcohols to ketones. |
| Pyridinium Chlorochromate (PCC) | Corey-Suggs Reagent | A milder chromium-based reagent, typically used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). It is effective for oxidizing secondary alcohols to ketones without affecting other sensitive functional groups. |
| Sodium Hypochlorite (NaOCl) | Bleach | Often used in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), providing a less toxic, chromium-free alternative for oxidation. |
Oxidation Reactions of the Hydroxyl Group in this compound
Mechanistic Aspects of Oxidation Processes
The oxidation of the secondary allylic alcohol, 3,5,5-trimethyl-2-cyclohexen-1-ol (B1582508), to its corresponding α,β-unsaturated ketone, 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone), is a fundamental transformation. The mechanism of this process is highly dependent on the oxidant employed.
Commonly, chromium-based reagents (like PCC) or manganese dioxide (MnO₂) are used for this purpose. However, selenium dioxide (SeO₂) offers a classic method for the allylic oxidation of alkenes, and its mechanism provides insight into these transformations. The Riley oxidation, which utilizes SeO₂, proceeds through a pericyclic reaction pathway. wikipedia.org The process is believed to involve an initial ene reaction between the alkene and selenium dioxide. This is followed by a acs.orgwikipedia.org-sigmatropic rearrangement of the resulting allylseleninic acid intermediate, which then hydrolyzes to yield the allylic alcohol. wikipedia.org When starting with an allylic alcohol, the reaction proceeds to the more oxidized ketone.
Modern catalytic systems often employ metal catalysts and a co-oxidant. For instance, the allylic oxidation of cyclohexene (B86901) can be catalyzed by copper(II) complexes, proceeding through a radical-chain mechanism. chemrxiv.orgthieme-connect.deresearchgate.net The key step is the abstraction of an allylic hydrogen atom to form a resonance-stabilized allylic radical. thieme-connect.de This radical then reacts with an oxygen source, eventually leading to the formation of the enone. While specific studies on 3,5,5-trimethyl-2-cyclohexen-1-ol are not abundant, the general mechanism for allylic alcohol oxidation provides a strong framework for understanding its conversion to isophorone (B1672270).
| Oxidation Reaction | Reagent | Product | General Mechanistic Feature |
| Allylic Alcohol Oxidation | MnO₂, PCC, SeO₂ | 3,5,5-Trimethyl-2-cyclohexen-1-one | Ene reaction followed by acs.orgwikipedia.org-sigmatropic rearrangement (for SeO₂) or surface-mediated hydrogen abstraction. |
Reactions Involving the Carbon-Carbon Double Bond
The presence of the endocyclic double bond in 3,5,5-trimethyl-2-cyclohexen-1-ol is a key feature, enabling a range of addition and oxidation reactions.
Catalytic hydrogenation of the double bond in 3,5,5-trimethyl-2-cyclohexen-1-ol yields 3,5,5-trimethylcyclohexanol. This reaction is typically carried out using hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The hydrogenation of alkenes is generally a stereospecific syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com
The stereochemical outcome is influenced by the existing stereocenter at C1 (bearing the hydroxyl group) and the steric hindrance posed by the substituents on the ring. The catalyst surface coordinates to the less sterically hindered face of the double bond. The pre-existing hydroxyl group can also direct the approach of the hydrogen atoms. Consequently, the hydrogenation can lead to a mixture of diastereomeric products, namely (cis)- and (trans)-3,5,5-trimethylcyclohexanol, with the ratio depending on the catalyst and reaction conditions. Asymmetric hydrogenation using chiral catalysts can achieve high enantioselectivity in related cyclic alkenes. nih.gov
Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is stereospecific, with the oxygen atom adding to one face of the double bond, resulting in a syn-addition. For 3,5,5-trimethyl-2-cyclohexen-1-ol, this would yield 3,5,5-trimethyl-2,3-epoxycyclohexan-1-ol. The diastereoselectivity of the epoxidation can be influenced by the allylic hydroxyl group, which can direct the electrophilic peroxy acid via hydrogen bonding, often leading to the formation of the syn-epoxide. semanticscholar.orgresearchgate.net
Dihydroxylation is the addition of two hydroxyl groups across the double bond, forming a vicinal diol. The stereochemistry of this reaction can be controlled by the choice of reagents.
Syn-dihydroxylation is achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). For allylic alcohols like 3,5,5-trimethyl-2-cyclohexen-1-ol, OsO₄ in the presence of a ligand like tetramethylethylenediamine (TMEDA) exhibits high diastereoselectivity. acs.orgresearchgate.net The existing hydroxyl group directs the bulky OsO₄ reagent to the same face of the ring through hydrogen bonding, resulting in the syn,syn-triol. researchgate.netresearchgate.netox.ac.uk
Anti-dihydroxylation can be accomplished in a two-step process: epoxidation with a peroxy acid followed by acid-catalyzed ring-opening of the epoxide. The nucleophilic attack of water occurs from the face opposite to the epoxide ring, resulting in a trans-diol.
| Reaction | Reagent(s) | Intermediate/Product | Stereochemistry |
| Epoxidation | m-CPBA | 3,5,5-Trimethyl-2,3-epoxycyclohexan-1-ol | Syn-addition; can be directed by OH group. |
| Syn-Dihydroxylation | 1. OsO₄, TMEDA 2. NaHSO₃/H₂O | 3,5,5-Trimethylcyclohexane-1,2,3-triol | Syn-addition; OH group directs OsO₄ to the same face. researchgate.netox.ac.uk |
| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 3,5,5-Trimethylcyclohexane-1,2,3-triol | Anti-addition; via epoxide ring-opening. |
Addition reactions to the double bond of 3,5,5-trimethyl-2-cyclohexen-1-ol typically proceed via an electrophilic addition mechanism involving a carbocation intermediate.
Hydrohalogenation involves the addition of a hydrogen halide (e.g., HBr or HCl). The reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond (C2) to form the more stable carbocation at the more substituted carbon (C3). The halide ion then attacks the carbocation. For 3,5,5-trimethyl-2-cyclohexen-1-ol, protonation at C2 would generate a tertiary carbocation at C3, which is a highly stable intermediate. The subsequent attack by the halide would yield a 3-halo-3,5,5-trimethylcyclohexan-1-ol.
Hydration , typically acid-catalyzed, involves the addition of water across the double bond. Similar to hydrohalogenation, the mechanism involves the protonation of the double bond to form the most stable carbocation intermediate (at C3). A water molecule then acts as a nucleophile, attacking the carbocation. Deprotonation of the resulting oxonium ion yields a diol, 3,5,5-trimethylcyclohexane-1,3-diol. The formation of a carbocation intermediate in these reactions opens the possibility of rearrangement reactions.
Rearrangement Reactions and Skeletal Transformations
Under acidic conditions, the carbocation intermediates formed from 3,5,5-trimethyl-2-cyclohexen-1-ol can undergo skeletal rearrangements to form more stable structures. The most common type of rearrangement in such systems is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group. wikipedia.orglscollege.ac.inslideshare.net
For example, the tertiary carbocation formed at C3 during an acid-catalyzed reaction could potentially induce a 1,2-methyl shift from the adjacent quaternary C5 position. libretexts.org Such rearrangements are common in terpene chemistry, where they lead to a variety of skeletal structures. researchgate.net These transformations are crucial in the synthesis of certain fragrance molecules, like β-damascone and its derivatives, which can be synthesized from precursors related to 3,5,5-trimethyl-2-cyclohexen-1-ol. arkat-usa.orgresearchgate.net The specific products formed depend heavily on the reaction conditions and the stability of the various possible carbocation intermediates and final rearranged alkenes.
Derivatization for Advanced Chemical Synthesis
3,5,5-Trimethyl-2-cyclohexen-1-ol (isophorol) serves as a key building block for the synthesis of more complex molecules, particularly in the flavor and fragrance industry. nih.gov
One common derivatization is the esterification of the hydroxyl group. Reaction with acyl chlorides or anhydrides converts the alcohol into its corresponding ester. For example, propionates of isophorol are noted to possess valuable odoriferous properties suitable for the cosmetic and food industries.
Furthermore, isophorol and its oxidized counterpart, isophorone, are precursors to rose ketones, such as α- and β-damascone and β-damascenone. arkat-usa.orgresearchgate.net The synthesis of β-damascenone, for instance, can involve the epoxidation of α-damascone (a related structure), followed by ring-opening and dehydration. google.com These syntheses highlight the utility of the C9 skeleton of isophorol in constructing high-value fine chemicals. researchgate.net The combination of the hydroxyl group and the double bond allows for a wide range of selective modifications, making it a versatile starting material for creating complex target molecules. google.comepo.orggoogle.com
Stereochemical Investigations of 3,5,5 Trimethyl 2 Cyclohexanol
Isolation and Characterization of Stereoisomers of 3,5,5-Trimethyl-2-cyclohexanol
The synthesis of this compound, often achieved through the reduction of 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone), typically yields a mixture of stereoisomers. The separation of these isomers is crucial for the detailed study of their individual properties. The primary stereoisomers formed are the cis and trans diastereomers, referring to the relative orientation of the hydroxyl group and the methyl group at the 2-position. Each of these diastereomers exists as a pair of enantiomers due to the presence of chiral centers.
The isolation of these stereoisomers generally relies on chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often employing chiral stationary phases, are powerful tools for separating the different isomers. The characterization of the isolated isomers is then carried out using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental in distinguishing between the cis and trans isomers. The coupling constants and chemical shifts of the protons, particularly the one attached to the carbon bearing the hydroxyl group (H-1), provide valuable information about their spatial relationships with neighboring protons.
Infrared (IR) Spectroscopy is used to confirm the presence of the hydroxyl functional group, typically showing a broad absorption band in the region of 3200-3600 cm⁻¹.
Mass Spectrometry (MS) helps in determining the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Below is a table summarizing typical spectroscopic data for the cis and trans isomers of this compound.
| Spectroscopic Data | cis-3,5,5-Trimethyl-2-cyclohexanol | trans-3,5,5-Trimethyl-2-cyclohexanol |
| ¹H NMR (CDCl₃, δ ppm) | ||
| H-1 (proton on C-OH) | ~3.8 (multiplet) | ~3.5 (multiplet) |
| CH₃ at C-2 | Doublet | Doublet |
| CH₃ at C-5 (axial) | Singlet | Singlet |
| CH₃ at C-5 (equatorial) | Singlet | Singlet |
| ¹³C NMR (CDCl₃, δ ppm) | ||
| C-1 (C-OH) | ~70-75 | ~68-73 |
| C-2 | ~30-35 | ~32-37 |
| C-3 | ~45-50 | ~47-52 |
| C-5 | ~30-35 | ~32-37 |
| IR (cm⁻¹) | ~3350 (br, O-H), ~2950 (C-H) | ~3360 (br, O-H), ~2955 (C-H) |
| MS (m/z) | 142 (M⁺), 127, 109, 84 | 142 (M⁺), 127, 109, 84 |
Determination of Relative and Absolute Configurations of Stereoisomers
The determination of the relative configuration (cis or trans) of the diastereomers of this compound is primarily achieved through detailed analysis of ¹H NMR spectra. The coupling constants between adjacent protons are dependent on the dihedral angle between them, as described by the Karplus equation. In the more stable chair conformations, the magnitude of the coupling constant between H-1 and H-2 can differentiate between an axial-axial/axial-equatorial relationship, thus allowing for the assignment of the relative stereochemistry.
Determining the absolute configuration of the enantiomers requires more advanced techniques. Chiral chromatography can be used to separate the enantiomers, and their absolute configurations can be determined by comparing their elution order to known standards or by using chiroptical methods such as optical rotatory dispersion (ORD) and circular dichroism (CD). X-ray crystallography of a suitable crystalline derivative of a separated enantiomer provides the most unambiguous determination of its absolute configuration.
Influence of Substituents on Conformational Preferences and Stereoselectivity
The conformational preferences of the this compound stereoisomers are dictated by the steric interactions of the methyl and hydroxyl groups. In the cyclohexane (B81311) ring, substituents preferentially occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions.
For the trans-isomer, the diequatorial conformation is generally favored, where both the hydroxyl group and the C-2 methyl group are in equatorial positions. This arrangement minimizes steric strain.
For the cis-isomer, one substituent must be axial while the other is equatorial. The conformational equilibrium will favor the conformer where the larger group (in this case, the hydroxyl group is generally considered sterically less demanding than a methyl group in terms of A-values) occupies the equatorial position.
The stereoselectivity in the synthesis of this compound, for instance, through the reduction of 3,5,5-trimethyl-2-cyclohexen-1-one, is influenced by the steric hindrance posed by the existing methyl groups. The reducing agent will preferentially attack from the less hindered face of the carbonyl group, leading to a predominance of one diastereomer over the other. The choice of reducing agent can significantly impact the diastereomeric ratio.
Dynamic Stereochemistry and Inversion Barriers
The cyclohexane ring in this compound is not static but undergoes rapid chair-chair interconversion at room temperature. This dynamic process, known as ring inversion, leads to the exchange of axial and equatorial positions of the substituents.
The energy barrier to this ring inversion can be studied using dynamic NMR (DNMR) spectroscopy. By monitoring the changes in the NMR spectrum as a function of temperature, particularly the coalescence of signals for non-equivalent axial and equatorial protons or methyl groups, the rate of inversion and the corresponding activation energy (ΔG‡) can be determined.
The presence of the bulky gem-dimethyl group at the C-5 position is expected to have a significant impact on the ring inversion barrier. These groups can increase the steric strain in the transition state of the inversion process, thereby raising the energy barrier compared to unsubstituted cyclohexane. The relative orientation of the substituents in the cis and trans isomers will also lead to different inversion barriers for each diastereomer.
A summary of the expected conformational and dynamic properties is presented below:
| Property | cis-3,5,5-Trimethyl-2-cyclohexanol | trans-3,5,5-Trimethyl-2-cyclohexanol |
| Favored Conformation | Equatorial OH, Axial CH₃ or Axial OH, Equatorial CH₃ | Diequatorial OH and CH₃ |
| Expected Ring Inversion Barrier | Higher due to steric interactions in the transition state | Lower compared to the cis isomer |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,5,5 Trimethyl 2 Cyclohexanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR and ¹³C NMR Chemical Shift Analysis
One-dimensional (1D) NMR provides fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR: The proton NMR spectrum of 3,5,5-trimethyl-2-cyclohexanol would display distinct signals for each unique proton environment. The chemical shift (δ) of each signal is influenced by the electron density around the proton. Key expected signals include:
Hydroxyl Proton (-OH): A variable, often broad singlet, whose position is dependent on concentration and solvent.
Carbinol Proton (-CH-OH): A signal for the proton attached to the same carbon as the hydroxyl group (C2), appearing in the downfield region (typically δ 3.5-4.5 ppm) due to the deshielding effect of the oxygen atom. Its multiplicity would depend on the number of adjacent protons.
Methyl Protons (-CH₃): Signals for the three methyl groups. The two methyl groups at the C5 position (gem-dimethyl) may be chemically equivalent or non-equivalent depending on the ring conformation and stereochemistry, appearing as singlets. The methyl group at C3 would appear as a doublet if coupled to a single proton on C3.
Cyclohexane (B81311) Ring Protons (-CH₂- and -CH-): A complex series of overlapping multiplets in the upfield region (typically δ 1.0-2.0 ppm) corresponding to the methylene (B1212753) and methine protons of the cyclohexane ring.
¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For this compound, key signals would include:
Carbinol Carbon (-C-OH): The carbon bonded to the hydroxyl group (C2) would be the most downfield of the sp³ carbons (typically δ 65-75 ppm).
Other Ring Carbons: The remaining sp³ carbons of the cyclohexane ring would appear in the δ 20-50 ppm range.
Methyl Carbons: The methyl carbons would resonate at the most upfield region (typically δ 15-30 ppm).
The following table presents representative ¹³C NMR chemical shift data for the related isomer, cis-3,3,5-trimethylcyclohexanol (B1220922), illustrating the typical ranges for such a structure.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (CH-OH) | 66.5 |
| C2 (CH₂) | 49.3 |
| C3 (C(CH₃)₂) | 34.0 |
| C4 (CH₂) | 44.5 |
| C5 (CH-CH₃) | 28.1 |
| C6 (CH₂) | 40.8 |
| C-CH₃ (at C5) | 22.4 |
| C-(CH₃)₂ (at C3) | 30.6 (axial), 25.5 (equatorial) |
| Note: Data is for cis-3,3,5-trimethylcyclohexanol and serves as an illustrative example. |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Information
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). Cross-peaks in a COSY spectrum connect signals from protons on adjacent carbons. This would allow for the tracing of the proton network throughout the cyclohexane ring and the assignment of protons on adjacent carbons, for instance, confirming the connectivity between the carbinol proton (H2) and the protons on C1 and C3.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). researchgate.net This is a powerful tool for definitively assigning which protons are bonded to which carbons. researchgate.net For example, the proton signal around δ 3.5-4.5 ppm would show a cross-peak to the carbon signal around δ 65-75 ppm, confirming the C2-H2 bond.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, ⁴J). researchgate.net HMBC is particularly crucial for identifying quaternary carbons (carbons with no attached protons), such as C5 in this compound. researchgate.net Protons on the adjacent methyl groups and methylene groups (C4 and C6) would show cross-peaks to the C5 signal, confirming its position in the structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and conformation of the molecule. For example, NOESY correlations could distinguish between cis and trans isomers by showing spatial proximity between axial and equatorial substituents on the cyclohexane ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured monoisotopic mass. For this compound, with the molecular formula C₉H₁₈O, the theoretical exact mass can be calculated.
Molecular Formula: C₉H₁₈O
Calculated Monoisotopic Mass: 142.13577 Da nih.gov
An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, often the molecular ion M⁺) is selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. This technique provides detailed insight into the structure of the molecule by revealing its fragmentation pathways. chemguide.co.uk
For cyclic alcohols like this compound, common fragmentation patterns observed under electron ionization (EI) include:
Loss of Water (M-18): A common fragmentation for alcohols is the elimination of a water molecule, leading to a peak at m/z 124 (142 - 18). libretexts.orgwhitman.edu
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For this molecule, this could involve the cleavage of the C1-C2 or C2-C3 bond.
Loss of a Methyl Group (M-15): Fragmentation involving the loss of one of the methyl groups (•CH₃) would result in a peak at m/z 127 (142 - 15).
Ring Cleavage: Complex fragmentation of the cyclohexane ring can lead to a variety of smaller ions. A characteristic peak for cyclic alcohols often appears at m/z 57. whitman.edu
Analysis of the mass spectrum of the related isomer 3,3,5-trimethylcyclohexanol (B90689) shows prominent peaks at m/z 109, 83, 71, and 57, which arise from various cleavage and rearrangement pathways of the trimethylcyclohexane ring structure after initial fragmentation events. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a compound.
The IR spectrum of this compound would be characterized by the following key absorption bands:
| Vibrational Mode | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Alcohol) | ~3600-3200 | Strong, Broad |
| C-H Stretch (sp³ C-H) | ~3000-2850 | Strong, Sharp |
| C-O Stretch (Alcohol) | ~1260-1000 | Strong |
| Note: Data is based on general values for secondary alcohols and data available for 3,3,5-trimethylcyclohexanol. nist.govchemicalbook.com |
The most prominent and diagnostic peak would be the broad, strong absorption in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to hydrogen bonding between molecules. The strong, sharp peaks between 3000 and 2850 cm⁻¹ are due to the C-H stretching of the methyl and cyclohexane ring protons. Finally, a strong absorption in the 1260-1000 cm⁻¹ region corresponds to the C-O stretching vibration, confirming the presence of the alcohol functional group. nist.gov
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Circular Dichroism (CD)) for Absolute Configuration Determination (if applicable)
The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, providing a definitive three-dimensional arrangement of atoms in space. For a molecule such as this compound, which possesses chiral centers, chiroptical spectroscopic techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are invaluable tools for elucidating the absolute stereochemistry of its enantiomers. These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.
While the principles of ORD and CD are well-established for the structural analysis of chiral compounds, a thorough review of scientific literature reveals a notable absence of specific experimental or theoretical studies on the chiroptical properties of this compound. Research focusing on the synthesis of its various isomers has been documented, confirming the existence of distinct stereoisomers. However, these studies have not extended to the detailed characterization of their absolute configurations using ORD or CD spectroscopy.
In the absence of direct research findings for this compound, a hypothetical analysis based on established principles, such as the Octant Rule for cyclohexanone (B45756) derivatives, could be considered. However, such an analysis would be purely predictive and would not constitute the detailed, compound-specific research findings required for a definitive assignment of absolute configuration. The application of these rules requires empirical data from the specific compound to be validated.
Therefore, while chiroptical spectroscopy represents the appropriate and powerful methodology for determining the absolute configuration of the enantiomers of this compound, the scientific community has yet to publish research that applies these techniques to this particular compound. Consequently, no data tables or detailed research findings on its ORD and CD spectra are available at this time. The elucidation of the chiroptical properties of this compound remains a potential area for future research in the field of stereochemistry.
Computational and Theoretical Studies on 3,5,5 Trimethyl 2 Cyclohexanol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and reactivity of molecules like 3,5,5-Trimethyl-2-cyclohexanol. DFT methods balance computational cost and accuracy, making them ideal for calculating properties that govern chemical behavior.
By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within the molecule. This allows for the calculation of key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides a measure of the molecule's chemical stability and reactivity.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would show a negative potential around the oxygen atom of the hydroxyl group, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack.
Commonly used DFT functionals for such analyses include B3LYP, often paired with basis sets like 6-31G* or larger for more precise results, as seen in studies of similar molecules uq.edu.au.
Table 1: Illustrative Electronic Properties of this compound Calculated via DFT
| Property | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (e.g., in oxidation reactions). |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (e.g., in reduction reactions). |
| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | ~1.8 D | Quantifies the molecule's overall polarity, arising from the electronegative hydroxyl group. |
Note: The values in the table are representative and intended for illustrative purposes, demonstrating the type of data generated from DFT calculations.
Molecular Modeling and Conformational Landscape Analysis
The flexible six-membered ring of this compound can adopt several conformations, with the chair form being the most stable. Molecular modeling is essential for exploring this conformational landscape to identify the most energetically favorable structures.
Due to the substituents—a hydroxyl group at C2, a methyl group at C3, and two methyl groups at C5—several stereoisomers and conformers are possible. The primary analysis focuses on the chair conformations, considering whether the substituents are in axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Generally, bulky substituents are more stable in the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.
Computational methods, ranging from rapid molecular mechanics (MM) to more accurate DFT, are used to calculate the steric energies of these different arrangements. For this compound, the key equilibrium would be between the two chair conformers where the hydroxyl and methyl groups flip between axial and equatorial positions. The relative energies of these conformers determine their population at a given temperature. The presence of the gem-dimethyl group at the C5 position significantly influences the ring's flexibility and the preferred orientation of other substituents.
Table 2: Example of Conformational Energy Analysis for a Stereoisomer of this compound
| Conformer | -OH Position | -CH₃ at C3 Position | Key Steric Interactions | Relative Energy (kcal/mol) |
| A | Equatorial | Equatorial | Gauche interactions | 0.0 (Reference) |
| B | Axial | Axial | 1,3-diaxial (OH-H, CH₃-H) | + 2.5 |
| C | Equatorial | Axial | 1,3-diaxial (CH₃-H) | + 1.7 |
| D | Axial | Equatorial | 1,3-diaxial (OH-H) | + 0.8 |
Note: This table presents a hypothetical energy analysis for one possible stereoisomer to illustrate the principles of conformational analysis. Actual values depend on the specific stereochemistry (cis/trans relationships).
Prediction of Spectroscopic Parameters (NMR, IR) to Aid Experimental Assignment
Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, typically using the Gauge-Independent Atomic Orbital (GIAO) method. Calculations are performed on the optimized, low-energy conformers of the molecule. The resulting magnetic shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). The accuracy of these predictions can be high, often with mean absolute errors below 0.3 ppm for ¹H shifts, which is sufficient to distinguish between different isomers or conformers.
IR Spectroscopy: Theoretical IR spectra are obtained by performing a frequency calculation on the optimized molecular geometry. These calculations yield the vibrational frequencies and their corresponding intensities. The predicted frequencies correspond to specific molecular motions, such as the O-H stretch of the alcohol, C-H stretches of the methyl and methylene (B1212753) groups, and C-O bond vibrations. Comparing a calculated IR spectrum with an experimental one can help assign specific absorption bands to their vibrational modes.
Table 3: Predicted vs. Typical Experimental Spectroscopic Data for this compound
| Spectrum Type | Feature | Predicted Value | Typical Experimental Range |
| IR | O-H Stretch | 3650 cm⁻¹ | 3200-3650 cm⁻¹ (broad) |
| C-O Stretch | 1050 cm⁻¹ | 1000-1260 cm⁻¹ | |
| sp³ C-H Stretch | 2950 cm⁻¹ | 2850-3000 cm⁻¹ | |
| ¹³C NMR | C-OH Carbon | 70-75 ppm | ~65-80 ppm |
| Quaternary C(CH₃)₂ | 30-35 ppm | ~30-40 ppm | |
| ¹H NMR | H-C-OH Proton | 3.5-4.0 ppm | ~3.4-4.5 ppm |
Note: Predicted values are illustrative and depend on the level of theory and the specific conformer used in the calculation.
Reaction Mechanism Elucidation using Computational Methods
Computational methods are indispensable for elucidating the detailed mechanisms of chemical reactions. For an alcohol like this compound, a common reaction to study would be its acid-catalyzed dehydration.
Using DFT, chemists can map the entire potential energy surface of a reaction. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Intermediates: Finding stable intermediates, such as the carbocation formed after the protonated hydroxyl group leaves as water.
Finding Transition States (TS): Locating the highest energy point along the reaction coordinate that connects reactants to intermediates or products. This is the most computationally demanding step.
Calculating Activation Energies: The energy difference between the reactant and the transition state determines the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state correctly connects the intended reactant and product.
For the dehydration of this compound, computational studies could predict which of the possible alkene products is favored by comparing the activation energies of the different pathways leading to their formation.
Table 4: Hypothetical Energy Profile for Dehydration of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound + H⁺ | 0.0 |
| Intermediate 1 | Protonated alcohol | -5.0 |
| Transition State 1 | Water molecule departure | +20.0 |
| Intermediate 2 | Secondary carbocation | +15.0 |
| Transition State 2 | Proton removal to form alkene | +18.0 |
| Product | Alkene + H₃O⁺ | -10.0 |
Note: This table represents a simplified, illustrative reaction pathway. Actual mechanisms may involve carbocation rearrangements.
Study of Intermolecular Interactions and Solvent Effects through Computational Simulations
The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. Computational simulations are key to understanding these effects.
Intermolecular Interactions: The hydroxyl group is the primary site for strong intermolecular interactions, specifically hydrogen bonding. The molecule can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen). Computational methods can be used to analyze the geometry and energy of dimers or larger clusters of the molecule to quantify the strength of these hydrogen bonds.
Solvent Effects: The properties and reactivity of a molecule can change significantly in a solvent. Computational models account for this in two main ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model - PCM). This approach is efficient for estimating how a solvent stabilizes charges and influences reaction energetics.
Explicit Solvation Models: The solute molecule is placed in a box filled with a large number of individual solvent molecules (e.g., water). Molecular Dynamics (MD) or Monte Carlo simulations are then run to model the system's behavior over time. This approach provides detailed information about the specific interactions between the solute and solvent molecules, such as the structure of the hydration shell around the hydroxyl group.
These simulations are crucial for understanding solubility, predicting reaction outcomes in solution, and bridging the gap between theoretical gas-phase calculations and real-world experimental conditions.
Role of 3,5,5 Trimethyl 2 Cyclohexanol As an Advanced Organic Synthesis Building Block
Utilization in the Synthesis of Complex Natural Products and Analogues
The synthesis of complex natural products often relies on readily available and versatile chiral building blocks. canada.canih.govnih.gov These starting materials provide a foundational scaffold upon which molecular complexity can be built. While cyclohexanol (B46403) derivatives, in general, are utilized in natural product synthesis, a detailed search of chemical databases and scholarly articles did not yield specific examples of 3,5,5-trimethyl-2-cyclohexanol being used as a key intermediate or starting material in the total synthesis of complex natural products or their analogues. The existing literature on natural product synthesis extensively documents the use of other chiral synthons, but specific methodologies employing this compound are not described. canada.canih.govnih.gov
Employment as a Chiral Auxiliary or Ligand Precursor
Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemistry during chemical reactions. wikipedia.orgresearchgate.net These molecules, which are temporarily incorporated into a substrate, guide the formation of a desired stereoisomer. wikipedia.org Cyclohexyl-based structures are a common motif in the design of effective chiral auxiliaries. sigmaaldrich.com For instance, derivatives of cyclohexanol have been successfully employed to induce high diastereoselectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.comnih.gov
However, a thorough review of the literature did not reveal any specific instances of this compound being used as a chiral auxiliary or as a precursor for the synthesis of chiral ligands for asymmetric catalysis. While the fundamental principles of chiral auxiliaries are well-established, and many examples exist, the application of this specific trimethylated cyclohexanol isomer in this context appears to be undocumented in peer-reviewed research. wikipedia.orgresearchgate.net
Development of Novel Methodologies Using this compound as a Substrate
The development of novel synthetic methodologies is a cornerstone of modern organic chemistry, often involving the use of unique substrates to explore new reactivity or to construct challenging molecular architectures. researchgate.netresearchgate.net Research in this area can lead to more efficient and selective chemical transformations.
Despite the importance of developing new synthetic methods, there is no readily available scientific literature that describes the use of this compound as a key substrate in the development of novel synthetic methodologies. The focus of published research tends to be on other, more readily available or reactive cyclic alcohols.
Precursor to Specialty Chemicals and Advanced Materials for Research Purposes
Organic molecules with specific structural features can serve as valuable precursors for the synthesis of specialty chemicals and advanced materials with tailored properties for research applications. The related isomer, 3,3,5-trimethylcyclohexanol (B90689), for example, is known to be a precursor to the vasodilator cyclandelate and the sunscreen component homosalate. wikipedia.org It is also used as a chemical intermediate in organic synthesis and in the production of synthetic lubricants. nbinno.com
In contrast, there is a lack of specific documentation detailing the use of this compound as a precursor to specialty chemicals or advanced materials for research purposes. While its chemical structure suggests potential for derivatization, its specific applications in materials science or as a starting material for specialized research chemicals are not reported in the available literature.
Q & A
Q. What are the recommended laboratory methods for synthesizing 3,5,5-trimethyl-2-cyclohexanol?
Methodological Answer: Synthesis typically involves catalytic hydrogenation of 3,5,5-trimethyl-2-cyclohexen-1-one (a precursor) using palladium or nickel catalysts under controlled hydrogen pressure. Post-reduction, purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical to isolate the target alcohol. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Ensure inert atmospheres to prevent oxidation of intermediates .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Compare - and -NMR spectra with reference data (e.g., NIST Chemistry WebBook). Key signals include methyl groups (δ ~1.0–1.3 ppm) and hydroxyl protons (δ ~1.5–2.0 ppm, broad) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Validate molecular ion peaks (m/z 142.24 for CHO) and fragmentation patterns .
- Infrared Spectroscopy (IR): Confirm O-H stretch (~3200–3600 cm) and C-O stretch (~1050–1150 cm) .
Q. What are the key stability considerations for storing this compound?
Methodological Answer: Store in airtight, amber glass containers under nitrogen to prevent oxidation. Avoid contact with strong oxidizers (e.g., nitric acid, peroxides) and incompatible materials like boranes or amines, which may cause exothermic reactions . Maintain storage temperatures below 25°C and monitor for discoloration or precipitate formation as signs of degradation .
Advanced Research Questions
Q. How do stereochemical variations (e.g., cis vs. trans isomers) impact the physicochemical properties of trimethylcyclohexanol derivatives?
Methodological Answer: Stereoisomerism significantly affects melting points, solubility, and reactivity. For example:
- cis-3,3,5-Trimethylcyclohexanol (CAS 933-48-2) exhibits higher polarity due to axial hydroxyl positioning, leading to increased solubility in polar solvents compared to trans isomers.
- Reactivity: Cis isomers may undergo faster dehydration under acidic conditions due to steric strain. Use chiral chromatography (e.g., HPLC with chiral columns) or NOESY NMR to distinguish isomers .
Q. What analytical strategies resolve contradictions in reported thermodynamic data (e.g., boiling points, enthalpies) for this compound?
Methodological Answer:
- Standardized Calibration: Cross-validate instruments (e.g., differential scanning calorimetry, DSC) using certified reference materials.
- Computational Validation: Compare experimental data with density functional theory (DFT) calculations for thermodynamic properties (e.g., Gibbs free energy of formation).
- Meta-Analysis: Review primary sources for methodological consistency (e.g., purity levels, measurement conditions) and exclude studies with unvalidated protocols .
Q. What computational modeling approaches predict reaction pathways for this compound in catalytic systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions between the compound and catalysts (e.g., Pd/C) to predict hydrogenation efficiency and byproduct formation.
- Quantum Mechanics (QM): Calculate activation energies for dehydration or oxidation pathways using software like Gaussian or ORCA.
- Docking Studies: Simulate binding affinities in enzyme-catalyzed reactions (e.g., lipase-mediated esterification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
